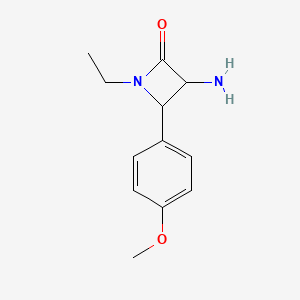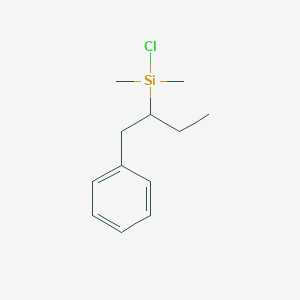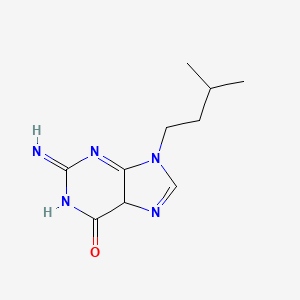![molecular formula C11H6ClNS B11882958 2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
2-Chloronaphtho[2,3-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloronaphtho[2,3-d]thiazole is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphtho[2,3-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronaphthalene-1-thiol with α-haloketones in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloronaphtho[2,3-d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the chlorine atom, nucleophilic substitution reactions are common.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, leading to various derivatives.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as palladium or copper salts are often used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
2-Chloronaphtho[2,3-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Mécanisme D'action
The mechanism by which 2-Chloronaphtho[2,3-d]thiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromonaphtho[2,3-d]thiazole
- 2-Iodonaphtho[2,3-d]thiazole
- 2-Fluoronaphtho[2,3-d]thiazole
Uniqueness
2-Chloronaphtho[2,3-d]thiazole is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.
Propriétés
Formule moléculaire |
C11H6ClNS |
|---|---|
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
2-chlorobenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C11H6ClNS/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H |
Clé InChI |
ZWZUSUKRRBOOJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



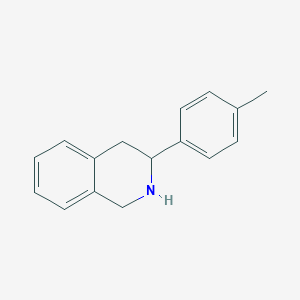
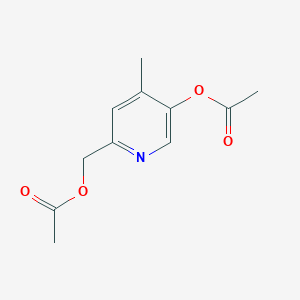


![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)
